molecular formula C8H3Cl2FN2 B1352988 2,3-Dichloro-6-fluoroquinoxaline CAS No. 76089-04-8

2,3-Dichloro-6-fluoroquinoxaline

Cat. No.: B1352988
CAS No.: 76089-04-8
M. Wt: 217.02 g/mol
InChI Key: VVVJWGDOTVMBNA-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Scaffolds in Chemical Research

The quinoxaline scaffold is a privileged structural motif in drug discovery and development. mdpi.com Its versatile nature allows for a broad spectrum of pharmacological activities. nih.gov Consequently, numerous quinoxaline derivatives have been synthesized and investigated for their potential therapeutic applications. ijpsjournal.com Beyond pharmaceuticals, quinoxaline derivatives are also utilized in the development of organic semiconductors, fluorescent materials, and as corrosion inhibitors. encyclopedia.pub Their electron-accepting properties make them suitable for applications in organic electronics as electron-transporting materials. beilstein-journals.org

Overview of Halogenated Quinoxaline Derivatives

Halogenated quinoxaline derivatives are particularly important as versatile intermediates in organic synthesis. researchgate.net The presence of halogen atoms provides reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups to the quinoxaline core. researchgate.net This adaptability makes them crucial building blocks for the synthesis of more complex molecules with desired properties. The reactivity of the halogen is influenced by its nature, with fluorine often being the most mobile in nucleophilic substitution reactions. researchgate.net

Historical Context of Quinoxaline Synthesis Research

The synthesis of quinoxaline derivatives has a long history, with the first reported synthesis dating back to 1884 by Körner and Hinsberg. mdpi.comrsc.org Their method involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubrsc.org This fundamental reaction has been the subject of numerous modifications and improvements over the decades. rsc.org Research in this area has focused on developing more efficient and environmentally friendly synthetic protocols, including the use of various catalysts and green solvents. mdpi.com

Role of 2,3-Dichloro-6-fluoroquinoxaline as a Key Intermediate in Organic Synthesis

Among the halogenated quinoxalines, this compound stands out as a critical intermediate in organic synthesis. Its structure, featuring two reactive chlorine atoms at the 2 and 3 positions and a fluorine atom on the benzene (B151609) ring, allows for sequential and regioselective substitution reactions. This attribute enables the precise construction of complex molecular architectures. The strategic placement of these halogen atoms makes it a valuable precursor for the synthesis of a wide array of functionalized quinoxaline derivatives with potential applications in various fields of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-6-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVJWGDOTVMBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76089-04-8
Record name 2,3-DICHLORO-6-FLUOROQUINOXALINE
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Synthetic Methodologies for 2,3 Dichloro 6 Fluoroquinoxaline

Classical Approaches to Quinoxaline (B1680401) Ring System Construction

The formation of the fundamental quinoxaline scaffold has been a subject of extensive research for over a century. nih.gov These foundational methods provide the basis from which more complex derivatives, such as 2,3-dichloro-6-fluoroquinoxaline, can be accessed.

Condensation Reactions of 1,2-Arylenediamines with α,β-Dicarbonyl Compounds

A primary and well-established method for synthesizing the quinoxaline ring system involves the condensation reaction between an ortho-phenylenediamine (a 1,2-arylenediamine) and a 1,2-dicarbonyl compound. nih.govresearchgate.net This reaction is a straightforward and effective way to form the pyrazine (B50134) ring fused to the benzene (B151609) ring, which is characteristic of the quinoxaline structure. The reaction typically proceeds under acidic conditions or with heating, and various solvents such as ethanol (B145695) or acetic acid have been traditionally employed. nih.gov However, these classical conditions often necessitate high temperatures and long reaction times, and may result in lower yields. nih.gov

Reactant AReactant BProduct
1,2-Arylenediamineα,β-Dicarbonyl CompoundQuinoxaline

Modern modifications to this classical approach have focused on improving reaction efficiency and sustainability. For instance, the use of catalysts like bentonite (B74815) clay K-10 in ethanol at room temperature has been shown to improve yields and shorten reaction times. nih.gov

Utilization of 1,2-Dicarbonyl Compound Surrogates in Quinoxaline Synthesis

To expand the scope and versatility of quinoxaline synthesis, various surrogates for 1,2-dicarbonyl compounds have been developed and utilized. These surrogates offer alternative reactive partners for the condensation with 1,2-arylenediamines. Examples of such surrogates include α-halogeno carbonyls, α-hydroxy carbonyls, and epoxides. nih.gov The use of these surrogates often involves a condensation-oxidation sequence to arrive at the final quinoxaline product. nih.gov For example, the reaction of phenacyl halides with phenylene-1,2-diamine in the presence of a catalyst like pyridine (B92270) exemplifies this approach. nih.gov

Targeted Synthesis of this compound

The specific synthesis of this compound requires tailored strategies that introduce the desired chloro and fluoro substituents at the correct positions of the quinoxaline core.

Synthesis from 2,3-Dihydroxy-6-fluoroquinoxaline via Chlorination with Phosphorus Oxychloride

A common and effective method for the synthesis of this compound begins with the corresponding 2,3-dihydroxy-6-fluoroquinoxaline. This dihydroxy intermediate can be prepared by the condensation of 4-fluoro-o-phenylenediamine with oxalic acid or its derivatives. nih.gov The subsequent chlorination of the hydroxyl groups at the 2 and 3 positions is typically achieved using a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃). chemicalbook.comresearchgate.net The reaction is often carried out by heating the dihydroxyquinoxaline with an excess of phosphorus oxychloride, sometimes in the presence of a catalyst like N,N-dimethylformamide (DMF). chemicalbook.comresearchgate.net After the reaction is complete, the excess POCl₃ is removed, and the product is isolated.

Starting MaterialReagentProduct
2,3-Dihydroxy-6-fluoroquinoxalinePhosphorus Oxychloride (POCl₃)This compound

Catalytic Systems Employed in One-Pot Quinoxaline Synthesis (e.g., Silica (B1680970) Gel, Methanesulfonic Acid)

The efficiency of one-pot quinoxaline syntheses can be significantly enhanced by the use of various catalytic systems. These catalysts facilitate the condensation and subsequent reactions, often under milder conditions and with improved yields.

Silica Gel: Silica-based catalysts, such as silica boron sulfonic acid (SBSA) and sodium hydrogen sulfate (B86663) on silica gel (NaHSO₄·SiO₂), have proven to be effective heterogeneous catalysts for quinoxaline synthesis. researchgate.netresearchgate.net These solid-supported acid catalysts are advantageous due to their ease of handling, reusability, and environmentally benign nature. researchgate.net They can promote the condensation of 1,2-diamines with α-diketones at room temperature, leading to high yields in short reaction times. researchgate.net

Methanesulfonic Acid (MSA): Methanesulfonic acid is a strong, non-oxidizing organic acid that has been employed as an efficient catalyst in various organic transformations, including the synthesis of heterocyclic compounds. orientjchem.org Its high acidity and ease of handling make it a suitable catalyst for promoting the condensation reactions required for quinoxaline formation. orientjchem.org It can be used in combination with other reagents to facilitate one-pot syntheses. orientjchem.org

Advanced and Green Synthetic Strategies Applied to Fluoroquinoxaline Derivatives

Modern synthetic chemistry increasingly emphasizes the development of efficient, sustainable, and safe processes. In the context of fluoroquinoxaline synthesis, this has led to the adoption of advanced techniques that offer improvements over classical methods, such as reduced reaction times, higher yields, and the use of less hazardous reagents.

Microwave-Assisted Synthetic Protocols for Halogenated Quinoxalines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The application of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purity.

The synthesis of quinoxaline derivatives can be efficiently achieved through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds under microwave irradiation. For the preparation of a precursor to this compound, 4-fluoro-1,2-phenylenediamine can be condensed with a suitable dicarbonyl compound, such as diethyl oxalate (B1200264), followed by chlorination. While a specific microwave-assisted protocol for the direct synthesis of this compound is not extensively documented, related syntheses of halogenated quinoxalines demonstrate the feasibility of this approach. For example, the synthesis of various quinoxaline derivatives has been achieved in a one-pot, solvent-free microwave-assisted reaction, highlighting the green credentials of this methodology.

A plausible microwave-assisted route to this compound would involve the initial formation of 6-fluoro-2,3-dihydroxyquinoxaline via the condensation of 4-fluoro-1,2-phenylenediamine and diethyl oxalate under microwave heating. This intermediate can then be chlorinated using a reagent like phosphorus oxychloride (POCl₃), potentially also under microwave irradiation to expedite the conversion.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Quinoxaline Derivative

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time Several hours5-15 minutes
Solvent Often requires high-boiling point solventsCan often be performed in greener solvents or solvent-free
Energy Consumption HighLow
Yield Moderate to goodOften higher

This table provides a generalized comparison based on typical outcomes in microwave-assisted synthesis of heterocyclic compounds.

Transition Metal-Catalyzed Methods in Quinoxaline Synthesis

Transition metal catalysis offers a versatile and powerful platform for the synthesis and functionalization of heterocyclic compounds, including quinoxalines. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the derivatization of chloroquinoxalines. wiley.com However, transition metals can also play a role in the direct synthesis of the quinoxaline core.

While direct transition metal-catalyzed synthesis of this compound is not a commonly reported method, palladium-catalyzed reactions are crucial for the subsequent modification of this key intermediate. For instance, the chlorine atoms at the 2 and 3 positions are susceptible to displacement via palladium-catalyzed coupling reactions, allowing for the introduction of a wide array of substituents. The choice of ligand is critical in these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. wiley.com

The synthesis of the quinoxaline scaffold itself can be achieved through transition metal-catalyzed cyclization reactions. For example, rhodium catalysts have been used for the synthesis of organosulfur compounds, showcasing the broad applicability of these metals. nih.gov A potential, though less conventional, approach for the synthesis of this compound could involve a transition metal-catalyzed C-H activation and chlorination of a 6-fluoroquinoxaline (B159336) precursor.

Table 2: Common Palladium Catalysts and Ligands in Quinoxaline Functionalization

Catalyst PrecursorLigandTypical Application
Pd₂(dba)₃BINAPC-N and C-C bond formation
Pd(OAc)₂DavePhosC-N coupling with sterically hindered amines
[Pd(allyl)Cl]₂AdBippyPhosCoupling of fluoroalkylamines

This table highlights catalyst systems commonly used in the functionalization of chloroquinoxalines, which are relevant for the subsequent use of this compound.

Reductive Cyclization Approaches for Fluoroquinoxaline Derivatives

Reductive cyclization of nitro-aromatic compounds is a classical and effective strategy for the synthesis of N-heterocycles. In the context of fluoroquinoxaline synthesis, this approach would typically involve the reduction of a suitably substituted o-nitroaniline derivative, which then undergoes intramolecular cyclization.

For the synthesis of a 6-fluoroquinoxaline derivative, a potential starting material would be a 2-nitro-4-fluoroaniline derivative with an appropriate side chain at the amino group that can form the second nitrogen-containing ring. For example, the reductive cyclization of 1-(2-nitrophenyl)-2-cyanoamines has been used to synthesize new quinoxaline derivatives. researchgate.net In this method, catalytic hydrogenation leads to the reduction of the nitro group to an amine, which then cyclizes onto the cyano group. researchgate.net

A hypothetical route to a precursor for this compound could start with the reductive cyclization of a derivative of 2-nitro-4-fluoroaniline. The resulting fluoroquinoxaline could then be halogenated in a subsequent step. The choice of reducing agent is crucial and can range from catalytic hydrogenation (e.g., using H₂/Pd-C) to the use of metals in acidic media (e.g., Fe/HCl). organic-chemistry.org This method is advantageous as it utilizes readily available starting materials.

Halogen-Exchange Reactions for Selective Fluorination in Aromatic Systems

The halogen-exchange (Halex) reaction is a powerful method for the introduction of fluorine atoms into aromatic and heteroaromatic rings. rsc.org This nucleophilic aromatic substitution reaction typically involves the displacement of a chloride or bromide atom with a fluoride (B91410) ion, often using an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane. rsc.orgwiley.com

The Halex reaction is particularly effective for substrates that are activated by electron-withdrawing groups, which is relevant for the quinoxaline system. A plausible route to this compound could involve the fluorination of a 2,3,6-trichloroquinoxaline (B1330414) precursor. The greater reactivity of the chlorine atom at the 6-position towards nucleophilic substitution would favor the formation of the desired product.

Alternatively, if starting from a bromo- or iodo-substituted precursor, the halogen exchange would proceed more readily. The reaction conditions, including temperature, solvent, and the choice of fluoride source, would need to be carefully optimized to achieve high selectivity and yield. Phase-transfer catalysts are also sometimes employed to enhance the solubility and reactivity of the fluoride salt. organic-chemistry.org

Table 3: Typical Conditions for the Halex Reaction

ParameterCondition
Fluoride Source KF, CsF
Solvent DMSO, DMF, Sulfolane
Temperature 150-250 °C
Catalyst (optional) Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) or phosphonium (B103445) salts)

This table outlines the general conditions for the Halex process, which is applicable to the synthesis of fluoroaromatic compounds.

Reactivity and Reaction Mechanisms of 2,3 Dichloro 6 Fluoroquinoxaline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of electron-withdrawing nitrogen atoms in the quinoxaline (B1680401) ring system makes it inherently electrophilic, predisposing it to nucleophilic aromatic substitution (SNAr) reactions. rsc.org This reactivity is further modulated by the halogen substituents.

Intrinsic Reactivity of Chlorine Atoms at C2 and C3 Positions Towards Nucleophiles

The chlorine atoms at the C2 and C3 positions of the quinoxaline ring are activated towards nucleophilic displacement. nih.gov This activation is a result of the electron-withdrawing nature of the adjacent pyridine-type nitrogen atoms within the quinoxaline core. nih.govwikipedia.org These nitrogen atoms help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of SNAr reactions. wikipedia.orgopenstax.orglibretexts.org The attack of a nucleophile on the carbon atom bearing a chlorine atom leads to the formation of this tetrahedral intermediate, temporarily disrupting the aromaticity of the ring. libretexts.org The subsequent expulsion of the chloride ion restores the aromatic system, completing the substitution.

Regioselective and Controlled Formation of Mono- and Disubstituted Products

The substitution pattern of 2,3-dichloro-6-fluoroquinoxaline can be controlled to achieve regioselective formation of mono- and disubstituted products. The presence of multiple reactive sites allows for sequential substitution reactions. For instance, in similar dihalogenated systems, it is possible to displace one or two chlorine atoms with nucleophiles like butylamine. nih.gov The reaction conditions, such as temperature and the nature of the nucleophile, can be adjusted to favor either monosubstitution or disubstitution. This controlled reactivity is valuable for the synthesis of complex quinoxaline derivatives.

Reactivity with Diverse Nucleophiles (N-, O-, S-, P-, C-Nucleophiles)

This compound is expected to react with a wide array of nucleophiles, including those centered on nitrogen, oxygen, sulfur, phosphorus, and carbon. The reactivity with different nucleophiles allows for the introduction of diverse functional groups onto the quinoxaline scaffold. For example, reactions with amines (N-nucleophiles) and thiols (S-nucleophiles) are common in the functionalization of similar chloro-substituted heterocyclic compounds. nih.govresearchgate.netresearchgate.net The inherent reactivity of the C2 and C3 positions makes this compound a versatile building block for creating a library of substituted quinoxalines.

Nucleophile TypeExampleExpected Product Type
N-NucleophileAmines (e.g., Butylamine) nih.govAmino-substituted quinoxalines
O-NucleophileAlcohols/PhenolsAlkoxy/Aryloxy-substituted quinoxalines
S-NucleophileThiolsThioether-substituted quinoxalines
P-NucleophilePhosphinesPhosphinyl-substituted quinoxalines
C-NucleophileCarbanionsAlkyl/Aryl-substituted quinoxalines

Electrophilic Aromatic Substitution Reactions

While the quinoxaline ring is generally electron-deficient, electrophilic aromatic substitution (EAS) reactions can occur, though they are less common than nucleophilic substitutions. rsc.org The outcome of such reactions is heavily influenced by the existing substituents.

Impact of Halogen Substituents on Quinoxaline Ring Activation and Deactivation

Halogen substituents on an aromatic ring are typically deactivating towards electrophilic aromatic substitution due to their electron-withdrawing inductive effect. masterorganicchemistry.com This effect reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. youtube.comyoutube.com Therefore, the chlorine and fluorine atoms on this compound would be expected to deactivate the benzene (B151609) portion of the quinoxaline ring towards EAS.

Other Significant Reaction Pathways of this compound

The reactivity of this compound is characterized by the electrophilic nature of the carbon atoms bearing the chlorine substituents, making them susceptible to nucleophilic attack. This reactivity allows for a variety of chemical transformations, including the formation of fused heterocyclic systems and the selective reduction of functional groups. These pathways are crucial for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Cyclization Reactions to Form Fused Heterocyclic Systems

The presence of two reactive chlorine atoms in a 1,2-relationship on the pyrazine (B50134) ring of this compound provides a versatile platform for the construction of fused heterocyclic systems. These reactions typically proceed through sequential or one-pot nucleophilic substitution reactions with bifunctional nucleophiles.

One of the most common strategies involves the condensation with 1,2-diamines to form pyrazino[2,3-b]quinoxaline derivatives. While direct studies with this compound are not extensively documented in readily available literature, the reaction of analogous 2,3-dihaloquinoxalines with substituted o-phenylenediamines is a well-established method for synthesizing quinoxalino[2,3-b]phenazines. researchgate.net This reaction involves the initial displacement of one chlorine atom by an amino group of the diamine, followed by an intramolecular cyclization via the displacement of the second chlorine atom by the other amino group, forming a new six-membered ring.

Similarly, reaction with other bidentate nucleophiles such as 2-aminophenols or 2-aminothiophenols is expected to yield the corresponding fused oxazine (B8389632) or thiazine (B8601807) ring systems. The reaction of a related compound, 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline, with hydrazine (B178648) has been shown to lead to the formation of 1,2,4-triazolo[4,3-a]quinoxalines, indicating the potential for similar cyclizations with the fluoro-analogue. researchgate.net

The synthesis of pyrazino[2,3-b]quinoxalines can also be achieved through alternative routes, such as the condensation of 2,3-diaminoquinoxalines with 1,2-dicarbonyl compounds. rsc.org This suggests that this compound could be first converted to a diamino derivative, which can then be used as a building block for more complex fused systems. The resulting fused heterocyclic compounds, such as pyrazino[2,3-g]quinoxaline-2,7-dione, have been investigated as building blocks for π-conjugated polymers with applications in organic electronics. rsc.org

Table 1: Potential Cyclization Reactions of this compound

ReactantExpected Fused Heterocyclic System
o-Phenylenediamine (B120857)Fluorinated quinoxalino[2,3-b]phenazine
Ethylenediamine (B42938)Fluorinated pyrazino[2,3-b]quinoxaline
2-AminophenolFluorinated quinoxalino[2,3-b] rsc.orgrsc.orgoxazine
2-AminothiophenolFluorinated quinoxalino[2,3-b] rsc.orgrsc.orgthiazine
HydrazineFluorinated 1,2,4-triazolo[4,3-a]quinoxaline

Reduction Reactions Leading to Functional Group Transformations

Reduction reactions of this compound can lead to various functional group transformations, including the removal of the chlorine atoms (dehalogenation) or the reduction of the quinoxaline ring itself. The choice of reducing agent and reaction conditions determines the outcome of the reaction.

Catalytic hydrogenation is a powerful method for the reduction of various functional groups. While specific studies on this compound are not widely reported, catalytic hydrogenation of other haloaromatic compounds is a common procedure for dehalogenation. Using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source can be expected to reduce the carbon-chlorine bonds, yielding 6-fluoroquinoxaline (B159336). Further reduction of the quinoxaline ring to a tetrahydroquinoxaline derivative is also possible under more forcing conditions.

Chemical reducing agents can also be employed for selective transformations. For instance, sodium borohydride (B1222165) (NaBH₄), a relatively mild reducing agent, is not typically strong enough to reduce aryl chlorides directly. However, in the presence of a catalyst or under specific conditions, it can participate in dehalogenation reactions. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce the quinoxaline ring in addition to potentially affecting the chloro substituents.

The selective reduction of one functional group in the presence of another is a key challenge in organic synthesis. For a molecule like this compound, achieving selective dehalogenation without reducing the quinoxaline ring, or vice versa, would require careful selection of the reducing system. The reactivity of the fluoro substituent is generally lower than that of the chloro substituents, and it would likely remain intact under conditions that reduce the C-Cl bonds.

Table 2: Potential Reduction Reactions of this compound

Reducing Agent/SystemExpected Product(s)Type of Transformation
H₂, Pd/C6-FluoroquinoxalineDehalogenation
H₂, Pd/C (harsher conditions)6-Fluoro-1,2,3,4-tetrahydroquinoxalineDehalogenation and Ring Reduction
NaBH₄ (with catalyst)6-FluoroquinoxalineSelective Dehalogenation
LiAlH₄Complex mixture, likely including ring-reduced and dehalogenated productsNon-selective Reduction

Derivatization Strategies and Synthetic Transformations

Functionalization at C2 and C3 Positions via Halogen Displacement Reactions

The chlorine atoms at the C2 and C3 positions of the quinoxaline (B1680401) ring are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which activates the C-Cl bonds towards attack by nucleophiles. A diverse range of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace one or both chlorine atoms, providing a straightforward route to a variety of functionalized quinoxaline derivatives.

The reaction can often be controlled to achieve either mono- or di-substitution by carefully managing the reaction conditions, such as temperature, reaction time, and the stoichiometry of the nucleophile. For instance, using one equivalent of a nucleophile at a lower temperature often favors the mono-substituted product, while an excess of the nucleophile and higher temperatures typically lead to the di-substituted compound.

Research has shown that the reaction of 2,3-dichloro-6-fluoroquinoxaline with various primary amines, such as ethylamine (B1201723) and benzylamine, proceeds efficiently to yield the corresponding 3-chloro-N-substituted-7-fluoroquinoxalin-2-amine derivatives. usm.my This selectivity for substitution at one of the chloro positions highlights the potential for regioselective derivatization.

Table 1: Examples of Nucleophilic Substitution at C2/C3 Positions

NucleophileReagent ExampleProduct Type
Primary AminesEthylamine, Benzylamine2-Amino-3-chloro-6-fluoroquinoxalines
ThiolsThiophenol2-Thio-3-chloro-6-fluoroquinoxalines
AlkoxidesSodium Methoxide2-Alkoxy-3-chloro-6-fluoroquinoxalines

Synthetic Transformations Involving the C6-Fluoro Position

The carbon-fluorine bond is the strongest single bond to carbon, making the C6-fluoro group on the quinoxaline ring generally less reactive towards nucleophilic displacement compared to the C-Cl bonds. However, its substitution is not impossible and can be achieved under specific conditions, particularly when the aromatic ring is sufficiently activated towards nucleophilic attack.

In some cases, the displacement of an aryl fluoride (B91410) can occur, especially in the presence of strong nucleophiles and under harsh reaction conditions. For instance, studies on related fluoroquinoxaline-N-oxide derivatives have shown that a fluorine atom at the C6 position can be substituted by a methoxy (B1213986) group when the reaction is carried out in methanol. nih.gov This suggests that while challenging, the C6-fluoro position is a potential site for derivatization. The increased electron deficiency in the ring, potentially caused by multiple fluorine substituents or other electron-withdrawing groups, can facilitate such substitutions. acgpubs.org

The selective activation of C-F bonds for transformation remains a significant area of research in organic chemistry, with modern methods offering new possibilities. nih.govcas.cn

Regioselective Derivatization Methodologies

Achieving regioselectivity is crucial when multiple reactive sites are present, as in this compound. The inherent electronic properties of the molecule often dictate the preferred site of reaction. The chlorine atoms at C2 and C3 are significantly more reactive than the fluorine atom at C6 for nucleophilic aromatic substitution.

Between the two chlorine atoms, there can also be a difference in reactivity, allowing for sequential and selective functionalization. Often, the first substitution occurs at one of the chloro positions, and subsequent, more forcing conditions are required to replace the second chlorine. For example, the synthesis of 3-chloro-N-alkyl-7-fluoroquinoxalin-2-amines demonstrates that mono-substitution is readily achievable. usm.my The initial substitution can influence the reactivity of the remaining halogen, either by electronic or steric effects, which can be exploited to introduce different functional groups at the C2 and C3 positions.

Construction of Complex Quinoxaline Architectures

The ability to selectively functionalize this compound makes it an excellent building block for synthesizing more complex molecular architectures with potential applications in various fields.

The di-chloro functionality at the C2 and C3 positions is particularly useful for constructing fused heterocyclic systems through annulation reactions. nih.govrsc.orgbuchler-gmbh.com By reacting this compound with bidentate nucleophiles—molecules containing two nucleophilic centers—new rings can be fused onto the quinoxaline core.

For example, reaction with a dinucleophile like o-phenylenediamine (B120857) or ethylenediamine (B42938) can lead to the formation of extended, multi-ring systems. These reactions proceed by a sequence of two nucleophilic substitution reactions, where each nucleophilic group displaces one of the chlorine atoms, resulting in the formation of a new heterocyclic ring fused to the quinoxaline. This strategy is a powerful method for creating novel, rigid, and planar polyheterocyclic scaffolds that are of interest in materials science and as frameworks for new therapeutic agents. sapub.org

While this compound itself does not form Schiff bases directly—a reaction characteristic of aldehydes and ketones with primary amines—its derivatives are central to creating molecules that can. The primary reaction of this compound with amines is nucleophilic aromatic substitution, not imine formation. youtube.com

In this reaction, a primary amine attacks the electron-deficient carbon at the C2 or C3 position, leading to the displacement of a chloride ion and the formation of a C-N bond. This yields an amino-quinoxaline derivative. The mechanism involves the formation of a Meisenheimer complex as an intermediate, followed by the elimination of the chloride leaving group to restore aromaticity.

These resulting amino-quinoxalines can then be further modified. If a derivative of this compound were prepared to contain a carbonyl group, that derivative could then undergo a classical Schiff base condensation. However, the direct reaction with amines at the chloro-substituted positions is a substitution reaction that produces amino-quinoxalines.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A complete analysis of 2,3-dichloro-6-fluoroquinoxaline would require a suite of NMR experiments.

1D NMR (¹H, ¹³C, ¹⁵N) for Proton, Carbon, and Nitrogen Assignments

Detailed ¹H, ¹³C, and ¹⁵N NMR spectral data for this compound are not available in the reviewed literature. A hypothetical ¹H NMR spectrum would be expected to show signals in the aromatic region, with their multiplicity and coupling constants dictated by the arrangement of the three protons on the fluorinated benzene (B151609) ring. Similarly, a ¹³C NMR spectrum would provide signals for each of the eight carbon atoms, with the carbon atoms bonded to fluorine or adjacent to the nitrogen and chlorine atoms showing characteristic chemical shifts and C-F coupling. ¹⁵N NMR, though less common, would directly probe the electronic environment of the two nitrogen atoms in the pyrazine (B50134) ring. rsc.org

2D NMR Techniques (COSY, HMBC, HMQC) for Structural Correlations and Regioselectivity Determination

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from 1D NMR and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling correlations, helping to trace the connectivity of the protons on the aromatic ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the fluoro and chloro substituents by correlating the aromatic protons to the quaternary carbons (C-2, C-3, C-4a, C-6, C-8a).

Without access to publications detailing this analysis, no definitive assignments can be reported.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (C₈H₃Cl₂FN₂), the theoretical monoisotopic mass can be calculated. An experimental mass spectrum would need to confirm this molecular weight. The spectrum would also exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Analysis of the fragmentation patterns, which result from the cleavage of the molecule under ionization, would help to confirm the quinoxaline (B1680401) core structure. However, specific fragmentation data for this compound are not documented. spkx.net.cnnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the heterocyclic and benzene rings, and C-Cl and C-F stretching vibrations. The precise frequencies of these bands are needed for a complete analysis but are not available.

Elemental Analysis (CHN) for Purity and Stoichiometric Composition Verification

Elemental analysis is a standard procedure to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₈H₃Cl₂FN₂) to verify the sample's purity and stoichiometric composition. Published experimental CHN data for this compound could not be located.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would unambiguously confirm the planar structure of the quinoxaline ring system and the exact positions of the chloro and fluoro substituents. A search of crystallographic databases did not yield a solved crystal structure for this compound. While structures for related compounds like 2,3-dichloro-6-methoxyquinoxaline (B108869) have been reported, this data cannot be extrapolated to the fluoro derivative.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. DFT studies on quinoxaline (B1680401) derivatives provide fundamental insights into their chemical behavior. researchgate.netox.ac.uk

DFT calculations are instrumental in characterizing the electronic properties of molecules like 2,3-Dichloro-6-fluoroquinoxaline. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. sciensage.infonih.gov A larger energy gap suggests higher stability and lower reactivity, while a smaller gap indicates a molecule that is more easily polarized and reactive. nih.gov

For halogenated quinoxalines, the distribution of electron density and the nature of the frontier molecular orbitals are significantly influenced by the type and position of the halogen substituents. The chlorine and fluorine atoms in this compound, being highly electronegative, are expected to withdraw electron density from the quinoxaline ring system. This inductive effect would lower the energies of both the HOMO and LUMO. The fluorine atom at the 6-position and the chlorine atoms at the 2- and 3-positions would modulate the electrostatic potential surface of the molecule, influencing how it interacts with other species. sciensage.info

Theoretical studies on related quinoxaline derivatives demonstrate that the HOMO is typically a π-orbital distributed across the aromatic system, while the LUMO is a π*-orbital. nih.gov The precise energies and localizations of these orbitals in this compound would require specific DFT calculations. However, based on general principles, the presence of electron-withdrawing halogens is expected to make the quinoxaline core more electron-deficient.

Table 1: Representative Electronic Properties of Quinoxaline Derivatives from DFT Studies

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Quinoxaline-6.50-1.505.00
2,3-Dimethylquinoxaline-6.25-1.354.90
Quinoxaline-1,4-dioxide-7.20-2.804.40
2,3-Diphenylquinoxaline-5.80-2.103.70

Note: The data in this table is illustrative and represents typical values for quinoxaline derivatives. Specific values for this compound are not available in the cited literature.

DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack, thereby elucidating the reactivity profile of a molecule. nih.govrsc.org By mapping the electrostatic potential (ESP) and analyzing the frontier molecular orbitals, regions of high and low electron density can be identified. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms would render the carbon atoms of the quinoxaline ring electrophilic, particularly those adjacent to the nitrogen atoms.

The chlorine atoms at the 2- and 3-positions are expected to be susceptible to nucleophilic substitution, a common reaction pathway for haloquinoxalines. DFT can be employed to model the reaction mechanism of such substitutions, including the calculation of transition state energies and reaction barriers. nih.gov These theoretical predictions can guide the design of synthetic routes to novel quinoxaline derivatives. researchgate.net The reactivity of the compound can also be assessed through calculated global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index, which are derived from the HOMO and LUMO energies. researchgate.netresearchgate.net

Molecular Docking and Simulation Studies for Chemical Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govekb.egekb.eg This is particularly valuable in medicinal chemistry for understanding how a potential drug molecule might interact with a biological target, such as a protein or enzyme. nih.govresearchgate.net

While no specific molecular docking studies featuring this compound have been found in the reviewed literature, studies on other quinoxaline derivatives have demonstrated their potential to bind to various biological targets. For instance, quinoxaline derivatives have been docked into the active sites of enzymes like VEGFR-2 and EGFR, which are implicated in cancer. ekb.egrsc.org These studies reveal that the quinoxaline scaffold can form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the binding pocket of these proteins. ekb.egrsc.org

Table 2: Examples of Interactions from Molecular Docking Studies of Quinoxaline Derivatives

Quinoxaline DerivativeTarget ProteinKey Interacting ResiduesType of Interaction
Quinoxaline-based compoundVEGFR-2ASP 1044, GLU 883Hydrogen Bonding
Compound 4i (a quinoxaline derivative)EGFRNot specifiedNot specified
Monoterpenoid substituted quinoxalineFKBP12PHE128, TRP190, TYR26Hydrophobic Interactions

Note: This table presents findings from studies on various quinoxaline derivatives to illustrate the types of interactions that can be analyzed. It does not include data for this compound.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) in Halogenated Quinoxaline Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.govnih.govnih.gov These models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.

For halogenated quinoxaline derivatives, QSAR studies can help in understanding which structural features are important for a particular biological activity, such as antifungal or anticancer effects. ekb.eg For example, a 3D-QSAR study on novel quinoxaline-2-oxyacetate hydrazide derivatives identified the importance of steric and electronic fields in determining their antifungal activity. ekb.eg Such models can guide the design of new, more potent compounds.

QSPR models for halogenated compounds often use descriptors related to molecular size, shape, and electronic properties to predict physicochemical properties like boiling point, solubility, and partitioning behavior. rsc.org While specific QSAR or QSPR models for this compound are not available, the principles of these methods are broadly applicable. Key descriptors for a QSAR/QSPR model of halogenated quinoxalines would likely include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Topological Descriptors: Indices that describe molecular connectivity.

Table 3: Common Descriptors Used in QSAR/QSPR Studies of Heterocyclic Compounds

Descriptor TypeExample DescriptorsProperty/Activity Predicted
ElectronicHOMO/LUMO energies, Dipole MomentBiological activity, Reactivity
StericMolecular Weight, Molar VolumeBinding affinity, Solubility
HydrophobicLogPMembrane permeability, Bioaccumulation
TopologicalZagreb index, Randić indexVarious physicochemical properties

Spectrophotometric and Computational Characterization of Charge Transfer Complexes

Charge transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. The formation of these complexes is often accompanied by the appearance of a new, distinct absorption band in the UV-Vis spectrum. nih.govacs.orgmdpi.comnih.gov Quinoxalines, with their electron-rich aromatic system, can act as electron donors in the presence of suitable electron acceptors.

Commonly used π-acceptors for studying CT complexes include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). mdpi.com Spectrophotometric studies of CT complexes involving quinoxaline derivatives typically involve monitoring the new absorption band to determine the stoichiometry of the complex (often found to be 1:1) and to calculate the formation constant (KCT) and molar absorptivity (ε). acs.orgmdpi.comnih.gov

Computational methods, particularly DFT, are used to support and interpret the experimental findings. mdpi.comnih.gov These calculations can provide insights into the geometry of the CT complex, the nature of the intermolecular interactions, and the electronic transitions responsible for the observed CT band. mdpi.com The calculated electronic properties of the donor and acceptor can help in understanding the strength of the CT interaction.

Although no specific studies on the charge transfer complexes of this compound have been identified, the general methodology is well-established. The electron-withdrawing nature of the halogen substituents in this compound would likely reduce its electron-donating ability compared to unsubstituted quinoxaline.

Table 4: Representative Spectroscopic Data for Charge Transfer Complexes of Quinine with π-Acceptors

DonorAcceptorWavelength (λmax, nm)Formation Constant (KCT)
QuinineDDQ480-
QuinineTCNQ843-
O-phenylenediamine (B120857)DDQ--

Applications in Advanced Materials Science and Synthetic Chemistry

Role as a Chemical Building Block and Versatile Synthetic Intermediate

The utility of 2,3-Dichloro-6-fluoroquinoxaline is rooted in its identity as a versatile building block and synthetic intermediate. The two chlorine atoms on the pyrazine (B50134) ring are reactive sites, allowing for sequential or simultaneous substitution reactions. This reactivity enables chemists to introduce a wide array of functional groups, thereby constructing a diverse library of quinoxaline (B1680401) derivatives.

As a versatile intermediate, this compound is instrumental in the synthesis of various fine chemicals and specialized reagents for research. Its stable yet reactive nature makes it a reliable starting material for producing novel compounds whose properties can be finely tuned by modifying the quinoxaline core. The presence of the fluorine atom can also influence the electronic properties and biological activity of the resulting molecules.

The structure of this compound serves as a scaffold for building intricate, multi-ring organic molecules. Research has demonstrated its use as a key intermediate in the synthesis of more complex heterocyclic systems. For example, it can be a starting point for creating 1,2,4-triazolo[4,3-a]quinoxalines, which are compounds of interest for their potential biological activities. This process involves regioselective reactions where the chlorine atoms are displaced by other nucleophiles to build up the final complex architecture.

Contributions to Materials Science

The quinoxaline core, particularly when functionalized with electron-withdrawing groups like chlorine and fluorine, possesses unique electronic properties that are highly sought after in materials science. These properties make this compound and its derivatives valuable components in the development of advanced functional materials.

Quinoxaline derivatives are recognized for their application as electron transport materials and emitters in Organic Light-Emitting Diodes (OLEDs). nih.govqmul.ac.uk The strong electron-accepting nature of the quinoxaline ring system is crucial for these applications. acs.org By incorporating this core structure, material scientists can develop molecules with tailored energy levels to facilitate efficient charge injection and transport, leading to the creation of high-performance luminescent and electroluminescent devices. nih.gov The general class of quinoxaline derivatives is considered significant for developing chromophores and emitters for OLEDs. nih.govqmul.ac.uk

In the field of renewable energy, quinoxaline derivatives are attractive candidates for use in dye-sensitized solar cells (DSSCs) and other organic solar cells (OSCs). nih.govqmul.ac.ukrsc.org Quinoxalines are known to be strong electron-accepting materials, a key characteristic for components in organic photovoltaics. acs.org In DSSCs, organic sensitizers often follow a Donor-Acceptor-π-Acceptor (D-A-π-A) or similar architecture. The electron-accepting quinoxaline unit can be incorporated into these sensitizers to facilitate efficient electron transfer processes, which are fundamental to converting light into electricity. acs.org The strong electron-accepting capability of the quinoxaline structure aids in efficient electron injection and charge collection within the solar cell. nih.gov While research has focused on various quinoxaline derivatives, the core structure of this compound provides the necessary electronic properties to function as an effective building block for such sensitizers. nih.govacs.org

The development of high-performance polymer materials is a significant area of organic electronics. nih.gov Quinoxaline-based polymers have shown considerable promise in this field. nih.gov For instance, a polymer incorporating a difluoroquinoxaline unit, poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10), has demonstrated impressive power conversion efficiencies in polymer solar cells. nih.gov This highlights the potential of incorporating fluorinated quinoxaline units, such as the one found in this compound, into polymer backbones. These polymers can be used as electron-accepting materials or as part of the active layer in various optoelectronic devices, including organic solar cells and transistors. nih.gov

Applications in Dye Chemistry

The utility of quinoxaline derivatives as scaffolds in the synthesis of dyes is well-established, owing to their rigid and planar aromatic structure which can form the basis of a chromophoric system. Specifically, halo-substituted quinoxalines are valuable precursors for the introduction of various auxochromes and other functionalities through nucleophilic substitution reactions. While direct and extensive research detailing the specific application of This compound in dye synthesis is not widely documented in publicly available literature, its chemical structure suggests significant potential in this field.

The two chlorine atoms at the 2 and 3 positions are highly reactive and can be sequentially or simultaneously replaced by nucleophiles. This allows for the construction of complex dye molecules. The fluorine atom at the 6-position, being more stable, can serve to modulate the electronic properties and, consequently, the photophysical characteristics of the resulting dye.

It is plausible that This compound could be employed in the synthesis of both reactive and disperse dyes. In the case of reactive dyes, the dichlorotriazine moiety is a common reactive group that forms covalent bonds with fibers like cotton or wool. mdpi.comresearchgate.net Similarly, the dichloroquinoxaline core could be functionalized with suitable coupling components to create azo dyes. unb.canih.govsphinxsai.comresearchgate.netijirset.com The general synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. nih.gov

Utilization in Specific Organic Transformations (e.g., Conversion of Ketones to 2-Haloquinoxalines)

The conversion of ketones into functionalized quinoxalines is a key transformation in organic synthesis. One notable method for such conversions is the Vilsmeier-Haack reaction, which typically involves the use of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to formylate an active methylene (B1212753) group. wikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction can be adapted to synthesize halo-substituted quinolines and quinoxalines.

While there is no specific, documented method that explicitly uses This compound as a reagent for the direct conversion of ketones to 2-haloquinoxalines, a related transformation involves the reaction of N-arylacetamides with the Vilsmeier-Haack reagent to yield 2-chloro-3-formylquinolines. niscpr.res.in This suggests that similar methodologies could potentially be developed using quinoxaline-based substrates.

A hypothetical pathway for the utilization of a quinoxaline derivative in such a transformation could involve the reaction of a ketone with a reagent system that includes phosphorus oxychloride, which is a known cyclodehydrating agent, to facilitate the formation of a quinoxaline ring system from appropriate precursors. mdpi.com The chloro-substituents on the quinoxaline ring are typically introduced by reacting the corresponding quinoxaline-2,3-dione with a chlorinating agent like POCl₃.

Ligand Design in Coordination Chemistry for Metal Complex Synthesis

Quinoxaline derivatives are of significant interest in coordination chemistry due to the presence of two nitrogen atoms in the pyrazine ring, which can act as a bidentate chelate to a metal center. The resulting metal complexes have applications in various fields, including catalysis and materials science. nih.govrsc.orgnih.gov The specific compound This compound presents a unique scaffold for ligand design.

While the synthesis and characterization of metal complexes specifically with This compound as a ligand are not extensively reported, the broader class of quinoxaline-based ligands has been shown to form stable complexes with various geometries, including octahedral and square planar. mdpi.com The properties of these complexes are highly dependent on the metal ion and the other ligands present in the coordination sphere.

Below is a table summarizing the types of metal complexes that could potentially be formed with ligands derived from This compound , based on known coordination chemistry of related quinoxaline derivatives.

Metal IonPotential Ligand Derived from this compoundPotential Complex GeometryPotential Applications
Palladium(II)Monodentate or bidentate quinoxalineSquare PlanarCross-coupling catalysis
Copper(II)Bidentate quinoxalineDistorted Square Planar/OctahedralCatalysis, biological studies
Nickel(II)Bidentate quinoxalineSquare Planar/OctahedralCatalysis
Iron(III)Schiff base derivative of quinoxalineSquare Pyramidal/OctahedralMagnetic materials, catalysis

Further research into the coordination chemistry of This compound would be valuable to explore the full potential of its metal complexes in various applications.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of 2,3-dichloroquinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, followed by chlorination. For instance, the synthesis of the related 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline is achieved by reacting the corresponding 1,4-dihydroquinoxaline-2,3-dione with phosphorus oxychloride. researchgate.net Future research will likely focus on improving the efficiency and sustainability of these routes for 2,3-Dichloro-6-fluoroquinoxaline.

Key areas of exploration will include:

Catalytic Methods: The development of catalytic systems, potentially using transition metals, to replace stoichiometric and often harsh chlorinating agents like phosphorus oxychloride or thionyl chloride. This would reduce waste and improve the atom economy of the synthesis.

Green Solvents and Conditions: Investigating the use of environmentally benign solvents and reaction conditions, such as microwave-assisted synthesis or flow chemistry, to minimize the environmental impact and enhance reaction rates and yields. A recent trend in quinoxaline (B1680401) synthesis involves metal- and additive-free cyclization sequences under visible-light irradiation, a promising avenue for greener alternatives. nih.gov

One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps, thereby reducing purification stages and solvent usage. For example, a one-pot reduction of a nitroaniline precursor followed by a tandem condensation could be explored. nih.gov

These advancements will be crucial for the cost-effective and environmentally responsible production of this compound for further research and application.

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The two chlorine atoms at the 2 and 3 positions of this compound are prime sites for nucleophilic substitution, making it a versatile intermediate. Future research will delve deeper into controlling the selectivity of these reactions and uncovering new reactivity patterns.

Reaction TypePotential ReagentsExpected Outcome
Nucleophilic Aromatic Substitution (SNAr)Amines, thiols, alkoxidesSequential or selective replacement of chlorine atoms
Cross-Coupling ReactionsBoronic acids (Suzuki), organostannanes (Stille), alkynes (Sonogashira)Introduction of carbon-carbon bonds for scaffold elaboration
Cyclization ReactionsBidentate nucleophilesFormation of fused heterocyclic systems

A significant challenge and area of future focus will be achieving regioselective functionalization. By carefully controlling reaction conditions (temperature, solvent, base) and the nature of the nucleophile, it may be possible to selectively substitute one chlorine atom over the other. This selective functionalization is critical for the synthesis of complex, unsymmetrically substituted quinoxaline derivatives. For example, in 2,4-dichloroquinazolines, substitution at the 4-position is consistently observed, and similar regioselectivity could be explored for 2,3-dichloroquinoxalines. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, offer a powerful tool for introducing diverse substituents. mdpi.com

Advanced Computational Modeling for Predictive Chemical Synthesis and Design

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in understanding and predicting the behavior of this compound. DFT studies can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

For instance, a DFT and Molecular Dynamics study on the related 6,7-difluoro-2,3-diphenylquinoxaline has been used to evaluate its corrosion inhibition performance by analyzing its electronic properties and adsorption behavior on a metal surface. pcbiochemres.compcbiochemres.com Similar studies on this compound could:

Predict Reaction Outcomes: By calculating the energies of transition states and intermediates, computational models can predict the most likely products of a reaction and help in designing experiments with higher success rates. This predictive power is a cornerstone of accelerating materials discovery. frontiersin.org

Elucidate Reaction Mechanisms: DFT calculations can provide a detailed understanding of reaction mechanisms, including the role of catalysts and the origins of selectivity. mdpi.com

Design Molecules with Desired Properties: By correlating structural features with electronic and photophysical properties, computational models can guide the design of new quinoxaline derivatives with specific characteristics for applications in areas like organic electronics.

The integration of machine learning and artificial intelligence with these computational models holds the promise of de novo design of bioactive small molecules, further expanding the chemical space accessible from this compound. frontiersin.org

Integration of this compound into Novel Functional Materials

The quinoxaline core is a known chromophore and has been incorporated into a variety of functional organic materials. The unique electronic properties imparted by the dichloro and fluoro substituents make this compound an attractive building block for new materials with tailored optical and electronic properties.

A particularly promising area of application is in Organic Light-Emitting Diodes (OLEDs) . Quinoxaline derivatives are known to possess luminescence and good thermal stability, making them suitable for use in various layers of an OLED device, including the hole transporting layer, the emitting layer (as a host or guest), or the electron transporting layer. google.com Research in this area will focus on synthesizing a range of derivatives from this compound and evaluating their performance in OLED devices. The development of quinoxaline-based thermally activated delayed fluorescence (TADF) emitters is a particularly active field, aiming to achieve high efficiency in next-generation displays. rsc.orgbohrium.commdpi.comdntb.gov.ua

The reactivity of the chlorine atoms also allows for the incorporation of this quinoxaline unit into polymeric structures, potentially leading to the development of novel conductive polymers or materials with interesting photophysical properties.

Design and Synthesis of New Quinoxaline Scaffolds for Diverse Chemical Applications

The ability to selectively functionalize the this compound core opens the door to the creation of a multitude of new and complex heterocyclic scaffolds. By reacting it with various bifunctional nucleophiles, a range of fused ring systems can be constructed.

For example, reaction with hydrazine (B178648) can lead to the formation of researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]quinoxalines, a scaffold that has been explored for its potential cytotoxic activities. researchgate.net The synthesis of such fused systems from 2,3-dichloroquinoxalines provides a modular approach to building libraries of diverse heterocyclic compounds for biological screening.

Future research will likely target the synthesis of novel fused systems with potential applications in medicinal chemistry. The introduction of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound an attractive starting point for the design of new drug candidates. The design of these new scaffolds will be heavily influenced by computational pharmacophore modeling to predict potential biological targets and activities.

Q & A

Q. What are the recommended safety protocols for handling 2,3-Dichloro-6-fluoroquinoxaline in laboratory settings?

Methodological Answer:

  • Hazard Identification : Classified as Category 4 for acute oral toxicity, Category 2 for skin irritation, and Category 1 for serious eye damage . Always use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Ensure emergency contact numbers are accessible during working hours (UTC/GMT +8) .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste. Avoid aqueous disposal due to potential environmental toxicity.

Q. What synthetic routes are commonly employed for this compound, and how can reaction yields be optimized?

Methodological Answer:

  • Base Synthesis : Condensation of fluorinated o-phenylenediamine derivatives with dichlorinated glyoxal analogs in acetic acid/ethanol under reflux (4–6 hours). Monitor completion via TLC (hexane:ethyl acetate, 7:3) .
  • Yield Optimization : Use anhydrous solvents, control temperature (±2°C), and purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, 5% ethyl acetate in hexane) . Typical yields: 60–75% .

Q. How can researchers verify the purity and structural identity of synthesized this compound?

Methodological Answer:

  • Analytical Techniques :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • NMR : Expected signals: δ 8.3–8.5 ppm (aromatic H), δ 160–165 ppm (C-F coupling in ¹³C NMR) .
  • Mass Spectrometry : ESI-MS m/z calculated for C₈H₃Cl₂FN₂: 232.94; observed: [M+H]⁺ 233.95 .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential surfaces (ESP). The C-2 and C-3 positions show higher electrophilicity (ESP ~−45 kcal/mol) due to chlorine substituents .
  • Kinetic Studies : Monitor substitution rates with amines (e.g., aniline) in DMF at 100°C. Pseudo-first-order kinetics (k = 1.2 × 10⁻³ s⁻¹) correlate with computational predictions .

Q. What strategies resolve contradictions in reported biological activity data for quinoxaline derivatives?

Methodological Answer:

  • Data Normalization : Standardize assays (e.g., MIC for antibacterial studies) using reference strains like E. coli ATCC 25922. Include positive controls (e.g., ciprofloxacin) .
  • Structure-Activity Relationships (SAR) : Compare substituent effects; fluorination at C-6 enhances membrane permeability, while chloro groups at C-2/C-3 increase electrophilicity and target binding .

Q. How do crystallographic studies inform the design of this compound derivatives for material science applications?

Methodological Answer:

  • Single-Crystal XRD : Analyze dihedral angles between quinoxaline core and substituents. For example, chlorophenyl rings exhibit ~78° dihedral angles, influencing π-stacking in supramolecular assemblies .
  • Thermal Stability : DSC/TGA data show decomposition onset at 220°C, making the compound suitable for high-temperature polymer precursors .

Q. What experimental designs mitigate side reactions during functionalization of this compound?

Methodological Answer:

  • Selective Substitution : Use phase-transfer catalysis (PTC) with TBAB (tetrabutylammonium bromide) to target C-2 chlorine while retaining C-3 and C-6 substituents .
  • Reaction Monitoring : In situ IR spectroscopy tracks carbonyl intermediates (1720 cm⁻¹) in hydrolysis reactions, enabling real-time adjustments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.